Dehydroxy Ractopamine Hydrochloride
CAS No.: 1440291-59-7
Cat. No.: VC0052424
Molecular Formula: C18H24ClNO2
Molecular Weight: 321.845
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1440291-59-7 |
|---|---|
| Molecular Formula | C18H24ClNO2 |
| Molecular Weight | 321.845 |
| IUPAC Name | 4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H |
| Standard InChI Key | CEEZJRGNOGSFQV-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl |
Introduction
Chemical Properties and Structure
Dehydroxy Ractopamine Hydrochloride is identified by the CAS number 1440291-59-7 and possesses distinctive chemical properties that define its behavior in various environments. The compound's fundamental characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClNO2 |
| Molecular Weight | 321.845 |
| IUPAC Name | 4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H |
| Standard InChIKey | CEEZJRGNOGSFQV-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl |
| Physical Form | Solid |
| Color | White to Off-White (presumed similar to Ractopamine HCl) |
The compound's structure features a hydroxyphenyl ethylamine backbone, which is critical to its biological activity. This structure differs from Ractopamine Hydrochloride (C18H24ClNO3) by the absence of one oxygen atom, which explains the "dehydroxy" prefix in its name . The structural configuration contributes to its specific binding properties with adrenergic receptors.
The compound contains two phenol groups connected by an amino-butyl bridge, creating a molecule that can interact effectively with receptor sites. This configuration allows for specific spatial arrangements that facilitate receptor binding and subsequent biological effects.
Mechanism of Action
Dehydroxy Ractopamine Hydrochloride functions primarily by interacting with beta-adrenergic receptors distributed throughout various tissues, with particular significance in muscle and fat cells. This interaction initiates a cascade of cellular responses that ultimately leads to increased metabolic activity and enhanced feed efficiency in livestock.
The mechanism involves several key processes:
The compound binds to beta-adrenergic receptors on the cell surface, particularly the β1 and β2 subtypes. This binding activates G-proteins within the cell membrane, leading to the production of cyclic adenosine monophosphate (cAMP) as a second messenger. The elevated cAMP levels trigger protein kinase A activation, which phosphorylates various cellular proteins. These phosphorylated proteins initiate metabolic changes, including increased protein synthesis in muscle tissue and enhanced lipolysis in adipose tissue.
This series of cellular events results in the redistribution of nutrients away from fat deposition and toward protein accretion, explaining the compound's classification as a protein redistribution agent. The net effect is an increase in lean muscle mass and a reduction in fat deposition in treated animals, which has significant implications for livestock production efficiency.
Synthesis Methods
The synthesis of Dehydroxy Ractopamine Hydrochloride can be achieved through several methodologies, each with specific advantages in terms of yield, purity, and scalability. While the search results don't provide explicit synthesis pathways for Dehydroxy Ractopamine Hydrochloride specifically, we can infer potential approaches based on the synthetic methods for related compounds like Ractopamine Hydrochloride.
Advanced synthesis techniques can yield products with exceptional purity, often exceeding 99%, which is crucial for research applications. The synthesis typically involves several key stages:
Applications in Research and Veterinary Medicine
Dehydroxy Ractopamine Hydrochloride has found various applications primarily in the realm of veterinary medicine and animal husbandry. Its capabilities as a beta-adrenergic agonist make it particularly valuable for enhancing feed efficiency and promoting muscle growth in livestock.
Key applications include:
Livestock Production Enhancement: The compound's ability to redirect nutrients from fat deposition to protein synthesis makes it valuable for improving feed efficiency ratios in animal production systems.
Research Applications: As a research tool, it provides a means to study beta-adrenergic receptor interactions and signaling pathways in various tissues.
Comparative Studies: The compound serves as an important reference in comparative studies examining the effects of structural modifications on beta-agonist activity and specificity.
Comparison with Ractopamine Hydrochloride
A comparative analysis of Dehydroxy Ractopamine Hydrochloride and its related compound Ractopamine Hydrochloride reveals significant differences in structure, properties, and potentially in biological activity. The following table presents a side-by-side comparison of key characteristics:
| Characteristic | Dehydroxy Ractopamine HCl | Ractopamine HCl |
|---|---|---|
| CAS Number | 1440291-59-7 | 90274-24-1 |
| Molecular Formula | C18H24ClNO2 | C18H24ClNO3 |
| Molecular Weight | 321.845 | 337.841 |
| Structure | Missing one hydroxyl group | Contains additional hydroxyl group |
| Melting Point | Not specified in results | 165-167°C |
| Solubility | Not specified in results | Slightly soluble in DMSO, Methanol |
The structural difference between these compounds—specifically, the absence of one hydroxyl group in Dehydroxy Ractopamine Hydrochloride—likely influences their receptor binding affinities and biological activities . Ractopamine Hydrochloride is known to exist as a mixture of four isomers due to its two chiral centers, with the R,R isomer (butopamine hydrochloride) being the most potent .
While Ractopamine Hydrochloride has been extensively studied and is used for treating conditions such as bronchial asthma, congestive heart failure, and muscular dystrophy, the specific therapeutic applications of Dehydroxy Ractopamine Hydrochloride appear more focused on veterinary contexts . This distinction highlights the importance of structural modifications in determining a compound's biological activity and therapeutic potential.
Current Research and Future Directions
Current research involving Dehydroxy Ractopamine Hydrochloride spans multiple domains, from fundamental studies exploring structure-activity relationships to applied research examining its potential in various contexts. Several promising research directions have emerged:
Receptor binding studies to understand the structural requirements for selective beta-adrenergic receptor activation. Development of modified analogs with improved selectivity, potency, or reduced side effects. Investigation of alternative applications beyond traditional livestock production enhancement.
The development of isotopically labeled derivatives, such as those described for Ractopamine Hydrochloride in patent literature, suggests potential applications in analytical chemistry and pharmacokinetic studies . These labeled compounds serve as valuable internal standards for quantitative analysis in food safety testing and metabolism studies.
Future research may focus on addressing existing knowledge gaps, particularly regarding the compound's long-term effects, metabolism, and environmental impact. Additionally, the continued development of sensitive and specific detection methods remains a priority for regulatory compliance and food safety assurance.
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